4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid
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Overview
Description
4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid is an organic compound that features a butyric acid backbone with two distinct aromatic groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Chlorophenylthio Group: Starting with 4-chlorothiophenol, it can be reacted with an appropriate alkylating agent to introduce the butyric acid moiety.
Introduction of the Trimethylphenyl Group: The intermediate product can then be subjected to Friedel-Crafts alkylation using 1,3,5-trimethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production might involve similar steps but optimized for large-scale synthesis. This could include:
- Use of continuous flow reactors for better control over reaction conditions.
- Employment of catalysts and solvents that are more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
- **Oxidation
Properties
CAS No. |
37014-91-8 |
---|---|
Molecular Formula |
C19H21ClO2S |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C19H21ClO2S/c1-12-10-13(2)19(14(3)11-12)17(8-9-18(21)22)23-16-6-4-15(20)5-7-16/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,22) |
InChI Key |
JHSLCIONTGOLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CCC(=O)O)SC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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